N'-cyclohexylidene-7-hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbohydrazide
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Overview
Description
N-CYCLOHEXYLIDEN-7-HYDROXY-2-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOHYDRAZIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is known for its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents. The presence of the trifluoromethyl group and the triazolopyrimidine core contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-CYCLOHEXYLIDEN-7-HYDROXY-2-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOHYDRAZIDE can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Chemical Reactions Analysis
N-CYCLOHEXYLIDEN-7-HYDROXY-2-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
N-CYCLOHEXYLIDEN-7-HYDROXY-2-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel CDK2 inhibitors, which are potential anticancer agents.
Biological Studies: The compound exhibits cytotoxic activities against various cancer cell lines, making it a valuable tool for cancer research.
Material Science: The compound’s unique chemical properties make it suitable for applications in material science, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYLIDEN-7-HYDROXY-2-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOHYDRAZIDE involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
N-CYCLOHEXYLIDEN-7-HYDROXY-2-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOHYDRAZIDE can be compared with other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Another class of CDK2 inhibitors with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds also exhibit potent anticancer activities and share a similar mechanism of action. The uniqueness of N-CYCLOHEXYLIDEN-7-HYDROXY-2-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOHYDRAZIDE lies in its specific structural features, such as the presence of the trifluoromethyl group and the cyclohexylidene moiety, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13F3N6O2 |
---|---|
Molecular Weight |
342.28 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-7-oxo-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C13H13F3N6O2/c14-13(15,16)11-18-12-17-6-8(10(24)22(12)21-11)9(23)20-19-7-4-2-1-3-5-7/h6H,1-5H2,(H,20,23)(H,17,18,21) |
InChI Key |
ADBSATZZUSBLRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CN=C3N=C(NN3C2=O)C(F)(F)F)CC1 |
Origin of Product |
United States |
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